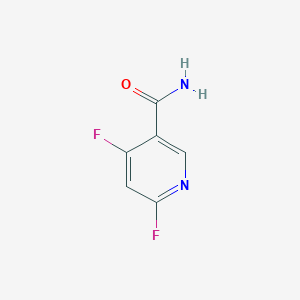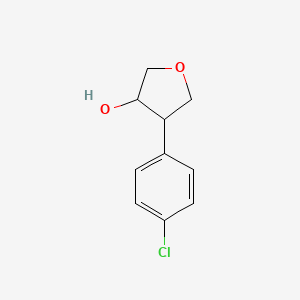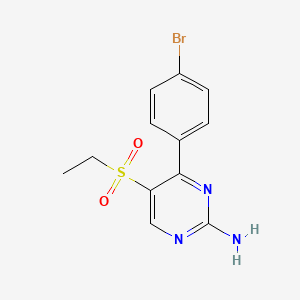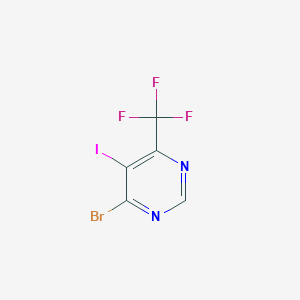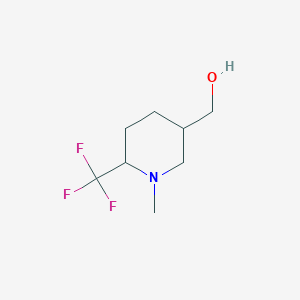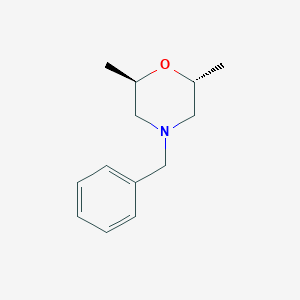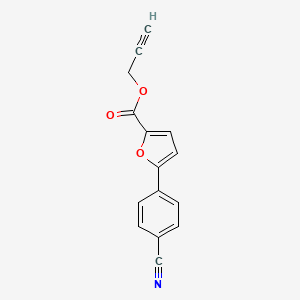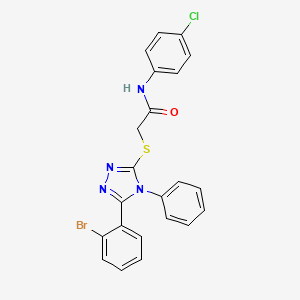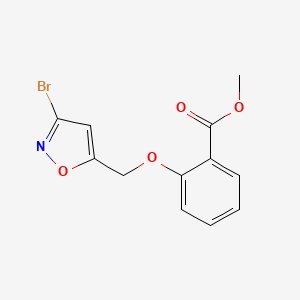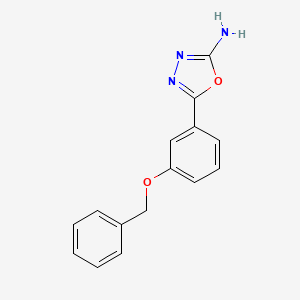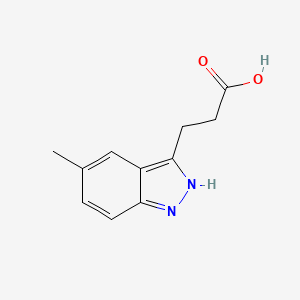
3-(5-Methyl-1H-indazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-1H-indazol-3-yl)propanoic acid is an organic compound belonging to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has garnered significant interest due to its wide variety of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities .
Preparation Methods
Chemical Reactions Analysis
3-(5-Methyl-1H-indazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring.
Scientific Research Applications
3-(5-Methyl-1H-indazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandins . Additionally, it may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
3-(5-Methyl-1H-indazol-3-yl)propanoic acid can be compared with other indazole derivatives, such as:
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
These compounds share similar structural features but differ in their biological activities and applications. The unique substitution pattern in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(5-methyl-2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
TWFGWKPBYFNMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


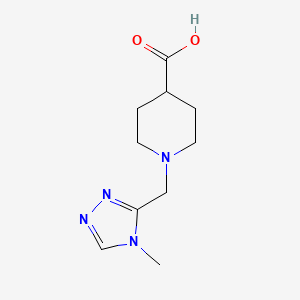
![Ethyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B11778829.png)
